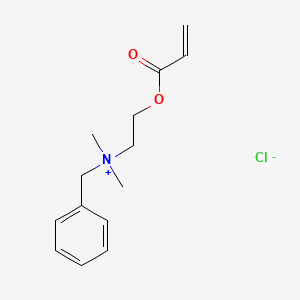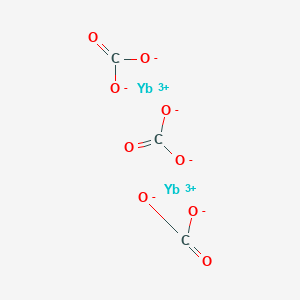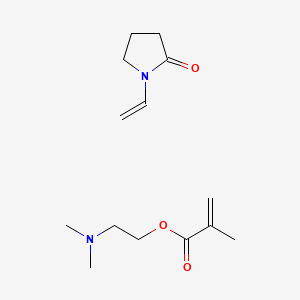
2-(Triphenylphosphoranyl)-1,4-benzenediol
概要
説明
The compound “2-(Triphenylphosphoranyl)-1,4-benzenediol” appears to contain a benzene ring (1,4-benzenediol) with a triphenylphosphoranyl group attached. The triphenylphosphoranyl group consists of a phosphorus atom bonded to three phenyl groups (benzene rings). The 1,4-benzenediol part suggests the presence of two hydroxyl (-OH) groups on the benzene ring .
Molecular Structure Analysis
The molecular structure would be influenced by the aromatic benzene rings and the phosphorus atom’s ability to participate in pi-bonding. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could provide detailed insights .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the hydroxyl groups and the triphenylphosphoranyl group. The hydroxyl groups might participate in acid-base reactions, while the phosphorus center could be involved in various organophosphorus reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like molecular structure, presence of polar groups, and aromaticity. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) could be used to study these properties .科学的研究の応用
Novel Synthesis Techniques
A study by Molina, Arques, and Molina (1991) demonstrated the use of 2-[(Triphenylphosphoranylidene)amino]benzyl alcohol in the efficient synthesis of 4H-3,1-benzoxazines, showcasing the compound's role in facilitating novel tandem Aza-Wittig/heterocumulene-mediated annulation strategies (Molina, Arques, & Molina, 1991).
Reactivity with Carbon Disulfide
Research by Nakayama, Maruyama, and Hoshino (1981) explored the reaction of 1,3-benzodithiol-2-ylidenetriphenylphosphorane with carbon disulfide, leading to the formation of various compounds including 1,3-benzodithiole-2-thione and triphenylphosphine sulfide, demonstrating the compound's reactive versatility (Nakayama, Maruyama, & Hoshino, 1981).
Formation of Benzoxazine Derivatives
Nicolaides et al. (2001) showed that 2-(methoxyimino)benzen-1-ones react with α-alkylethoxycarbonylmethylene(triphenyl)phosphoranes to yield 2H-[b][1,4]benzoxazine derivatives, indicating the compound's applicability in creating complex organic molecules (Nicolaides, Gautam, Litinas, Manouras, & Fylaktakidou, 2001).
Iminophosphorane-Mediated Syntheses
A study by Ramazani and Souldozi (2008) presented the iminophosphorane-mediated one-pot synthesis of 1,3,4-oxadiazole derivatives from 4-substituted benzoic acid derivatives, highlighting a novel method of creating oxadiazoles under neutral conditions (Ramazani & Souldozi, 2008).
Triphenylphosphonium Chlorides Synthesis
Research by Capuano, Drescher, and Huch (1993) explored syntheses involving 1,3-ambident-nucleophilic phosphorus ylides, yielding heterocyclic triphenylphosphonium chlorides and their Wittig derivatives, further showcasing the utility of triphenylphosphoranyl compounds in synthesizing phosphorus-containing heterocycles (Capuano, Drescher, & Huch, 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dihydroxyphenyl)-triphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2P/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H-,25,26)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVHURLDBUOMW-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triphenylphosphoranyl)-1,4-benzenediol | |
CAS RN |
5405-63-0, 58359-73-2 | |
| Record name | 2-(Triphenylphosphoranyl)-1,4-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Triphenylphosphoranyl)-1,4-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058359732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)












